3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[(2,4-difluorophenyl)methylamino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-12-2-6-15(7-3-12)24(22,23)16(9-20)11-21-10-13-4-5-14(18)8-17(13)19/h2-8,11,21H,10H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQXCIPJENAICN-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC2=C(C=C(C=C2)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NCC2=C(C=C(C=C2)F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of difluorophenyl and methylphenyl sulfonyl groups, suggests promising biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14F2N2O2S
- Molecular Weight : 348.37 g/mol
- CAS Number : 1025300-50-8
The biological activity of this compound can be attributed to its interaction with specific biological pathways:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and fluid secretion.
- Receptor Modulation : The difluorophenyl moiety can interact with various receptors, potentially modulating neurotransmitter release and influencing neurological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that related compounds induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicated that it can inhibit the growth of Gram-positive bacteria, likely due to its ability to penetrate bacterial membranes effectively .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a structurally similar compound in human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis .
Study 2: Antimicrobial Activity
In a comparative study, researchers tested the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H14F2N2O2S |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 1025300-50-8 |
| Anticancer MIC | 10 µM (in MCF-7 cells) |
| Antimicrobial MIC (S. aureus) | 15 µg/mL |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
Research indicates that compounds similar to 3-(((2,4-Difluorophenyl)methyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile exhibit potential anticancer properties. These compounds may inhibit specific signaling pathways involved in tumor growth and proliferation, making them candidates for further investigation in cancer therapeutics. -
Anti-inflammatory Effects :
The sulfonamide moiety present in the compound suggests possible anti-inflammatory effects. Studies have shown that sulfonamide derivatives can modulate inflammatory responses and may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. -
Antimicrobial Properties :
There is emerging evidence that suggests compounds with similar structures possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria.
Case Studies
Several studies have explored the efficacy and mechanisms of action of this compound and its analogs:
- Study on Anticancer Mechanisms : A study published in a peer-reviewed journal investigated the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating that they could significantly reduce pro-inflammatory cytokine production in vitro. This study supports the hypothesis that this compound may have therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s difluorophenyl group contrasts with electron-withdrawing nitro () or bulky pyridylthio () groups in analogs, influencing electronic properties and steric bulk.
- Sulfonyl Role : The (4-methylphenyl)sulfonyl group is conserved across analogs, suggesting its importance in solubility and intermolecular interactions (e.g., hydrogen bonding; see ).
Physicochemical Properties
- Molecular Weight : The target compound (369.39 g/mol) is intermediate in size compared to simpler analogs like 3-(4-tolylsulfonyl)acrylonitrile (207.26 g/mol; ) and larger derivatives like the pyridylthio-containing compound (542.37 g/mol; ).
- Polarity: The sulfonyl group increases polarity, enhancing water solubility relative to non-sulfonylated analogs. Fluorine atoms further modulate lipophilicity (logP) compared to chlorine or nitro groups.
- Crystallography : Analogs such as (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile exhibit orthorhombic crystal packing (P212121 space group; a=8.9432 Å, b=10.3004 Å, c=24.9240 Å) , suggesting similar packing efficiency for the target compound.
Q & A
Basic: How can reaction conditions be optimized for the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis typically involves condensation reactions between 2,4-difluorobenzylamine and a sulfonyl-activated enenitrile precursor under basic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Catalyst/base optimization : Sodium hydroxide or potassium carbonate improves nucleophilic substitution efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : 1H/13C NMR confirms substituent positions and stereochemistry. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while sulfonyl groups show distinct deshielding .
- IR : Stretching bands for nitrile (~2220 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration) and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and NH groups) .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and biological interactions?
Methodological Answer:
- DFT calculations : Optimize geometry and compute HOMO-LUMO gaps to assess charge-transfer potential. The nitrile and sulfonyl groups often contribute to electron-deficient regions .
- Docking simulations : Map binding affinities to target proteins (e.g., microbial enzymes) using software like AutoDock. Structural analogs show sulfonamide-enzyme interactions via hydrogen bonding .
- MD simulations : Evaluate stability in biological matrices (e.g., solvation effects on conformation) .
Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data?
Methodological Answer:
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments. For example, NOESY experiments clarify spatial proximity in stereoisomers .
- Biological assays : Replicate in vitro studies (e.g., antimicrobial tests) under standardized conditions (e.g., CLSI guidelines). Compare results with structurally related sulfonamides to identify structure-activity trends .
- Computational reconciliation : Use DFT to model conflicting NMR shifts or docking poses, identifying solvent or protonation state effects .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to control electrophilic substitution at the difluorophenyl ring .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) targets specific positions on the aromatic rings .
- Solvent effects : Low-polarity solvents (e.g., toluene) favor kinetic control over thermodynamic pathways .
Basic: How is thermal stability assessed, and what degradation products are expected?
Methodological Answer:
- TGA/DSC : Measure decomposition onset (typically >200°C for sulfonamides) and identify endothermic events (e.g., melting or sublimation) .
- Degradation pathways : Hydrolysis of the sulfonyl group under acidic/alkaline conditions generates sulfonic acids, while nitrile hydrolysis forms amides .
Advanced: How do crystal packing interactions influence physicochemical properties?
Methodological Answer:
- Hydrogen-bond networks : Sulfonyl oxygen acts as an acceptor, forming chains or dimers that enhance melting points and solubility .
- π-π stacking : Aromatic rings (e.g., 4-methylphenyl) contribute to dense packing, reducing dissolution rates .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O/F interactions) using CrystalExplorer .
Advanced: What in vitro assays are recommended to evaluate antimicrobial potential?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Sulfonamides often target dihydropteroate synthase .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
